molecular formula C21H24N2O7 B143697 Dehydro nimodipine CAS No. 85677-93-6

Dehydro nimodipine

カタログ番号: B143697
CAS番号: 85677-93-6
分子量: 416.4 g/mol
InChIキー: SJJUCKCPGPCJQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dehydro nimodipine involves the dehydrogenation of nimodipine. This process typically includes dissolving nimodipine in a suitable solvent, adding an oxidizing agent, and performing a reflux reaction . The reaction mixture is then subjected to decolorization using activated carbon, followed by solvent removal to obtain this compound as a yellow oil .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity. The use of high-pressure homogenization and nanostructured lipid carriers has been explored to enhance the solubility and bioavailability of nimodipine derivatives .

化学反応の分析

Types of Reactions: Dehydro nimodipine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Cerebral Vasospasm Management

Dehydro nimodipine has shown promise in managing cerebral vasospasm, a significant cause of morbidity and mortality in patients with SAH. Clinical studies indicate that nimodipine reduces the incidence and severity of vasospasm, thereby improving patient outcomes .

Key Findings:

  • A meta-analysis including 13 randomized controlled trials (RCTs) demonstrated that nimodipine significantly reduced poor outcomes (RR = 0.69) and mortality (RR = 0.50) in patients with aneurysmal SAH .
  • Intra-arterial administration of nimodipine has been reported to have a success rate of 78.4% in treating vasospasm post-aneurysm surgery .

Neuroprotection

Research indicates that this compound may provide neuroprotective effects against ischemic damage. Studies suggest that it can mitigate the effects of oxidative stress on neuronal cells, enhancing cell survival under adverse conditions .

Case Study Example:

  • A study highlighted the protective effects of nimodipine on Schwann cells and astrocytes against stress-induced cell death, linking these effects to the activation of AKT and CREB signaling pathways .

Comparative Efficacy

ApplicationThis compoundNimodipine
Cerebral Vasospasm EffectiveHighly effective
Neuroprotection PromisingEstablished
Route of Administration Intra-arterialOral & IV
Success Rate 78.4% (vasospasm)Variable

類似化合物との比較

  • Nifedipine
  • Amlodipine
  • Nitrendipine

生物活性

Dehydro nimodipine, a derivative of nimodipine, is primarily recognized for its role as a calcium channel blocker. This article delves into its biological activities, mechanisms of action, pharmacokinetics, and clinical implications, supported by relevant case studies and research findings.

Overview of this compound

This compound is characterized by its ability to inhibit calcium ion influx through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. The compound's chemical structure allows it to cross the blood-brain barrier effectively, making it particularly useful in neurological applications, especially in the context of subarachnoid hemorrhage (SAH) treatment.

The primary mechanism through which this compound exerts its effects involves:

  • Calcium Channel Blocking : By binding to L-type voltage-gated calcium channels, it inhibits the transfer of calcium ions into cells, reducing vascular smooth muscle contraction and promoting vasodilation .
  • Neuroprotection : Research indicates that nimodipine derivatives can protect neuronal cells from stress-induced apoptosis by activating signaling pathways such as AKT and CREB .

Pharmacokinetics

This compound's pharmacokinetic profile is enhanced by its deuterated form, which improves stability and bioavailability. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption post-administration, with peak plasma concentrations typically reached within one hour for oral forms.
  • Bioavailability : Approximately 3-30% following oral administration due to extensive first-pass metabolism; however, intravenous administration achieves 100% bioavailability .
  • Metabolism : Primarily metabolized in the liver via CYP3A4, resulting in various metabolites, most of which are less active than the parent compound .

Efficacy in Subarachnoid Hemorrhage

Clinical studies have demonstrated that nimodipine significantly reduces poor outcomes and mortality in patients with SAH. A meta-analysis involving 1,727 patients indicated:

  • Reduction in Poor Outcomes : Relative risk (RR) of poor outcomes was 0.69 (95% CI: 0.60–0.78).
  • Mortality Reduction : RR for mortality was 0.50 (95% CI: 0.32–0.78), suggesting a substantial benefit from early administration .

Neuroprotective Effects

Nimodipine has been shown to mitigate cytotoxicity in various cell types under stress conditions:

  • Cytotoxicity Reduction : Studies indicate that nimodipine decreases lactate dehydrogenase (LDH) activity in neuronal and Schwann cells subjected to oxidative stress .
  • Apoptosis Prevention : The compound significantly reduces caspase 3/7 activity, indicating its role in preventing programmed cell death under stress conditions .

Comparative Analysis with Other Dihydropyridine Derivatives

Compound NameCAS NumberKey Features
Nimodipine66085-59-4Original calcium channel blocker with antihypertensive properties.
Nifedipine21829-25-4Another dihydropyridine calcium channel blocker; used for hypertension.
Isradipine105202-72-6Similar mechanisms but different pharmacokinetics.
Amlodipine88150-42-9Long-acting calcium channel blocker with unique efficacy profile.

Case Studies

  • Clinical Trial on SAH Patients : A randomized controlled trial showed that nimodipine significantly improved neurological outcomes in patients with SAH compared to placebo groups .
  • Neuroprotective Mechanisms : Research highlighted that nimodipine promotes neurite outgrowth and protects against oxidative stress through the ERK/CREB signaling pathway in neuronal cell lines .

特性

IUPAC Name

5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJUCKCPGPCJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85677-93-6
Record name Dehydro nimodipine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085677936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDRO NIMODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH7DI3QES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

6.8 g of chromium(VI) oxide were added in portions to a boiling solution of 41.8 g (100 mmols) of isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate in 160 ml of glacial acetic acid. The mixture was then heated under reflux for a further 30 minutes and, after cooling down, poured into ammoniacal ice-water. The mixture was extracted with chloroform and the extracts, after drying over sodium sulphate, were evaporated in vacuo. 35.9 g (86% of theory) of an oil resulted.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydro nimodipine
Reactant of Route 2
Reactant of Route 2
Dehydro nimodipine
Reactant of Route 3
Reactant of Route 3
Dehydro nimodipine
Reactant of Route 4
Reactant of Route 4
Dehydro nimodipine
Reactant of Route 5
Reactant of Route 5
Dehydro nimodipine
Reactant of Route 6
Reactant of Route 6
Dehydro nimodipine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。